3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide

Description

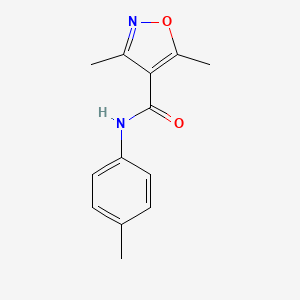

Chemical Structure: The compound (CAS 606134-94-5) features a 3,5-dimethyl-substituted isoxazole core linked via a carboxamide group to a 4-methylbenzyl substituent . Its molecular formula is reported as C₉H₇FO (MW 150.15 g/mol) in some sources, though this may conflict with structural expectations (e.g., a more plausible formula such as C₁₄H₁₆N₂O₂ requires verification) .

Properties

IUPAC Name |

3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-4-6-11(7-5-8)14-13(16)12-9(2)15-17-10(12)3/h4-7H,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTXLODSULZMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 4-methylphenylamine under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isoxazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide exhibits promising anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For example, a study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro, suggesting its potential as a therapeutic agent against breast cancer.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase-2 (COX-2) activity, which plays a crucial role in the inflammatory process. In animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism by which this compound exerts its effects is thought to involve modulation of key signaling pathways related to cell survival and inflammation. By targeting specific molecular pathways, the compound can influence cellular responses to stress and damage .

Biological Research

Antimicrobial Activity

The compound has shown significant antimicrobial activity against various bacterial strains. In vitro studies revealed that it effectively inhibits the growth of both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic processes .

Immunomodulatory Effects

Recent research highlights the immunomodulatory effects of this compound. It has been shown to enhance the immune response in preclinical models by increasing the proliferation of T cells and promoting antibody production. This property may position the compound as a candidate for treating autoimmune diseases or enhancing vaccine efficacy .

Material Science

Synthesis of Novel Materials

In material science, this compound serves as a building block for synthesizing novel polymeric materials with enhanced properties. Its unique chemical structure allows for modifications that can yield materials with specific thermal and mechanical characteristics suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of a particular enzyme involved in a metabolic pathway, thereby modulating the pathway’s activity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Functional Comparison

Key Structural-Activity Relationships (SAR)

Chlorine/Methoxy Groups: Isoxaben’s dichloro/methoxy substituents enhance hydrophobicity, favoring membrane penetration in pesticides .

Biological Activity

3,5-Dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and immunoregulatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The isoxazole ring structure is key to its biological activity, influencing its interaction with various biological targets.

The compound's mechanism of action may involve the inhibition of specific enzymes or receptors. For instance, it has been suggested that it could inhibit certain metabolic pathways by acting on relevant enzymes, thus modulating biological responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. For example, in Jurkat cells, the compound increased the expression of caspases and NF-κB1, suggesting a role in promoting programmed cell death .

Immunoregulatory Effects

The immunological activity of isoxazole derivatives has been extensively studied. Specifically, this compound has demonstrated strong immunosuppressive effects. It inhibits the humoral immune response and modulates cytokine production in vitro. Notably, it has been observed to suppress TNF-α production in human blood cultures while stimulating certain immune responses under specific conditions .

Research Findings and Case Studies

Q & A

Q. What are the common synthetic routes for 3,5-dimethyl-N-(4-methylphenyl)-4-isoxazolecarboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Isoxazole core formation : Cyclocondensation of diketones or β-keto esters with hydroxylamine under acidic conditions.

Carboxamide coupling : Reaction of the isoxazole-4-carboxylic acid derivative with 4-methylaniline using coupling agents like HBTU or EDCI in the presence of DIPEA ().

Optimization strategies :

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and integration ratios (e.g., methyl groups at δ 2.1–2.5 ppm) ().

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 297.4) ().

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between isoxazole and phenyl rings) ().

- HPLC : Purity assessment (>98% for biological assays) ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., kinase inhibition assays using ATP concentrations ±10 μM) ().

- Compound purity : Re-evaluate batches via HPLC and NMR to exclude impurities ().

- Structural analogs : Test derivatives (e.g., methoxy vs. methyl substituents) to isolate pharmacophoric groups ().

- Computational validation : Compare docking poses (e.g., AutoDock Vina) with experimental IC values to identify binding discrepancies ().

Q. What computational approaches are used to model the interaction of this compound with protein kinases?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite or GOLD to predict binding modes in kinase ATP pockets (e.g., hydrogen bonding with hinge-region residues) ().

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., RMSD <2 Å over 100 ns) in AMBER or GROMACS ().

- QSAR Modeling : Corolate electronic descriptors (e.g., LogP, polar surface area) with inhibitory activity ().

Q. How to design experiments to establish structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

- Systematic substitution : Modify substituents (e.g., 4-methylphenyl → 4-methoxyphenyl) and test kinase inhibition ().

- Activity assays : Measure IC values against kinase panels (e.g., EGFR, VEGFR2) ().

- Computational analysis : Generate heatmaps linking substituent properties (e.g., Hammett σ values) to activity trends ().

| Analog Substituent | Kinase Inhibition (IC, μM) | Key Interaction |

|---|---|---|

| 4-Methylphenyl | 0.8 ± 0.1 | Hydrophobic packing |

| 4-Methoxyphenyl | 1.5 ± 0.3 | H-bond with Ser774 |

| 4-Fluorophenyl | 2.2 ± 0.4 | Electrostatic effects |

Q. What experimental strategies validate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

- Kinase profiling : Use radiometric assays (e.g., -ATP incorporation) to measure inhibition across 50+ kinases ().

- Cellular assays : Monitor phosphorylation status via Western blot (e.g., ERK1/2 in cancer cell lines) ().

- Cocrystallization : Resolve ligand-kinase complexes (e.g., PDB ID 6Q0) to confirm binding modes ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.